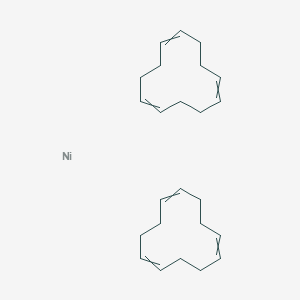
Cyclododeca-1,5,9-triene;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododeca-1,5,9-triene;nickel is an organonickel compound with the formula NiC₁₂H₁₈. It is a coordination complex featuring nickel(0) bound to the three alkene groups in the cyclododeca-1,5,9-triene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The yield of cyclododeca-1,5,9-triene through these methods is often greater than 80%, with the principal side products being the dimers and oligomers of butadiene .
Industrial Production Methods
The industrial production of cyclododeca-1,5,9-triene involves the use of nickel- and chromium-catalyzed trimerization reactions. These methods are preferred due to their high yield and efficiency . The production capacity for cyclododeca-1,5,9-triene has been significant, with large-scale production facilities established since the 1960s .
Chemical Reactions Analysis
Types of Reactions
Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to cyclododecane using hydrogenation.
Isomerization: Catalyzed by light or metals, cyclododeca-1,5,9-triene can undergo cis-trans double bond isomerization.
Polymerization: In the presence of various catalysts or initiators, it may undergo exothermic addition polymerization reactions.
Common Reagents and Conditions
Oxidation: Boric acid and air at elevated temperatures.
Reduction: Hydrogen gas and suitable hydrogenation catalysts.
Isomerization: Light or metal catalysts.
Polymerization: Catalysts such as acids or initiators.
Major Products
Dodecanedioic acid: Formed through oxidation.
Cyclododecane: Formed through reduction.
1,2,4-Trivinylcyclohexane: Formed in low yield during photochemical isomerization.
Scientific Research Applications
Cyclododeca-1,5,9-triene;nickel has several scientific research applications:
Medicine: Research into its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Mechanism of Action
The mechanism by which cyclododeca-1,5,9-triene;nickel exerts its effects involves the coordination of nickel(0) to the alkene groups in the cyclododeca-1,5,9-triene ligand. This coordination facilitates various chemical reactions, including isomerization and polymerization . The molecular targets and pathways involved are primarily related to the interaction of nickel with the double bonds in the ligand, promoting reactivity and stability in the resulting complexes .
Comparison with Similar Compounds
Cyclododeca-1,5,9-triene;nickel can be compared with other similar compounds, such as:
Cyclooctadiene-nickel(0): Another organonickel compound with similar coordination properties but involving a smaller ring structure.
Cyclododecatriene: The parent compound without the nickel coordination, used in similar industrial applications.
Cyclododecanone: A derivative formed through the oxidation of cyclododeca-1,5,9-triene, used in the production of polyamide-12.
This compound is unique due to its specific coordination with nickel, which imparts distinct reactivity and stability compared to its non-metal-coordinated counterparts .
Properties
CAS No. |
37246-55-2 |
|---|---|
Molecular Formula |
C24H36Ni |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
cyclododeca-1,5,9-triene;nickel |
InChI |
InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2; |
InChI Key |
YBYVOFBWMFBDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















